N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the desired fragments under mild and functional group-tolerant conditions.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide can be compared with other similar compounds, such as:
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: This compound shares the trifluoromethyl and chloro substituents but differs in its overall structure and functional groups.
2-chloro-5-(trifluoromethyl)phenylboronic acid: This compound is used in similar synthetic applications but has different reactivity and properties.
Properties
Molecular Formula |
C15H13ClF3NO4S |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H13ClF3NO4S/c1-23-13-6-4-10(8-14(13)24-2)25(21,22)20-12-7-9(15(17,18)19)3-5-11(12)16/h3-8,20H,1-2H3 |
InChI Key |
AZPSFBYYHGVNBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.